molecular formula C15H9BrN2O2 B2925521 6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid CAS No. 5109-99-9

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Katalognummer B2925521
CAS-Nummer: 5109-99-9
Molekulargewicht: 329.153
InChI-Schlüssel: AVLAIBAXSCQGEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 5109-99-9. It has a molecular weight of 329.15 and its IUPAC name is 6-bromo-2-(3-pyridinyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20). This code provides a specific digital representation of the molecular structure .


Physical And Chemical Properties Analysis

This compound appears as a powder and has a melting point of 305-309°C . The predicted boiling point is 526.8±50.0°C, and the predicted density is 1.613±0.06 g/cm3 . The compound’s pKa is predicted to be 1.80±0.30 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

"6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid" is involved in chemical reactions that highlight its utility in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, N-Bromosaccharin, in the presence of pyridinium poly(hydrogen fluoride), can be used for monobromination of ethyl esters of 6- and 7-substituted-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This process occurs at the C6 or C8 positions, depending on the types and positions of the substituents, showcasing the compound's versatility in synthetic organic chemistry (Moẑek & Sket, 1994).

Pharmaceutical Intermediate Applications

The compound has been identified as a key intermediate in the synthesis of pharmaceutical agents. The large-scale manufacturing process for the anticancer agent thymitaq from 6-bromo-5-methylanthranilic acid illustrates the compound's critical role in the pharmaceutical industry. The synthesis involves a copper-mediated Ullman-like coupling, highlighting the importance of such intermediates in developing treatments for serious diseases (Malmgren et al., 2008).

Photolabile Protecting Group

Brominated hydroxyquinoline derivatives, related to "6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid", have been studied for their utility as photolabile protecting groups. These compounds exhibit high quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful in the release of biological messengers in vivo. Their increased solubility and low fluorescence render them advantageous as caging groups, which are essential in controlling the release of active molecules in biological systems (Fedoryak & Dore, 2002).

Photophysical Properties and Biomolecular Binding

Another application includes the synthesis and study of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, derived from 6-bromo-4-trifluoromethyl-quinolines. These compounds exhibit intraligand and charge-transfer type transitions, with strong interactions with ct-DNA attributed to π-stacking and/or hydrogen-bonding interactions. This indicates potential applications in biochemistry and pharmacology, including drug design and DNA interaction studies (Bonacorso et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

6-bromo-2-pyridin-3-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O2/c16-10-3-4-13-11(6-10)12(15(19)20)7-14(18-13)9-2-1-5-17-8-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLAIBAXSCQGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-pyridin-3-ylquinoline-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.